An In-Depth Technical Guide to 2-Ethylhexyl Vinyl Ether: Chemical Properties, Structure, and Reactivity
An In-Depth Technical Guide to 2-Ethylhexyl Vinyl Ether: Chemical Properties, Structure, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylhexyl vinyl ether (EHVE) is a versatile organic monomer belonging to the vinyl ether family. It is a colorless liquid characterized by a branched alkyl chain and a reactive vinyl group.[1] This unique structure imparts a combination of hydrophobicity, flexibility, and reactivity, making it a valuable building block in polymer synthesis and a useful intermediate in various organic transformations.[1][2] Its applications are found in the production of specialty polymers, adhesives, coatings, and as a reactive diluent.[1][3] This guide provides a comprehensive overview of the chemical and physical properties of EHVE, its synthesis, spectral characterization, and key aspects of its reactivity, with a focus on providing practical insights for laboratory and development professionals.
Chemical Structure and Physicochemical Properties
2-Ethylhexyl vinyl ether possesses a chiral center at the 2-position of the hexyl chain, although it is commonly used as a racemic mixture. The molecule's structure consists of a vinyl group (-OCH=CH₂) attached to a 2-ethylhexyl group.
IUPAC Name: 3-(ethenoxymethyl)heptane[4] CAS Number: 103-44-6[1][5][6] Molecular Formula: C₁₀H₂₀O[1][5][7] Molecular Weight: 156.27 g/mol [5][6][8]
The physical and chemical properties of 2-ethylhexyl vinyl ether are summarized in the table below, providing a quick reference for experimental planning and safety assessments.
| Property | Value | Source(s) |
| Appearance | Colorless clear liquid | [1][7] |
| Boiling Point | 177-178 °C | [1][2][5][6] |
| Melting Point | -85 °C | [1][2][5][6] |
| Density | 0.816 g/mL at 25 °C | [2][5][6] |
| Refractive Index (n20/D) | 1.428 | [1][2][5][6] |
| Flash Point | 52 °C (125.6 °F) - closed cup | [6] |
| Solubility | Insoluble in water. Soluble in many organic solvents. | [2] |
Synthesis of 2-Ethylhexyl Vinyl Ether
The synthesis of vinyl ethers can be achieved through several routes, with the two most prominent being the Reppe process, which involves the direct vinylation of alcohols with acetylene, and transition metal-catalyzed transvinylation (or transetherification). For laboratory and fine chemical synthesis, the palladium-catalyzed approach offers milder conditions and avoids the handling of acetylene gas under high pressure.[9]
Palladium-Catalyzed Transvinylation: An Experimental Protocol
This method involves the transfer of a vinyl group from a readily available vinyl ether, such as ethyl vinyl ether or butyl vinyl ether, to 2-ethylhexanol, catalyzed by a palladium(II) complex.[9][10]
Reaction Scheme: CH₃(CH₂)₃CH(C₂H₅)CH₂OH + CH₂=CHOR' ---(Pd catalyst)--> CH₃(CH₂)₃CH(C₂H₅)CH₂OCH=CH₂ + R'OH (where R' = ethyl, butyl)
Step-by-Step Methodology:
-
Catalyst Preparation (in situ): In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve palladium(II) acetate (e.g., 1 mol%) and a suitable ligand such as 1,10-phenanthroline (e.g., 1.5 mol%) in a dry, inert solvent like dichloromethane or toluene. Stir the mixture at room temperature for approximately 30 minutes to allow for the formation of the active catalyst complex.
-
Causality Insight: The ligand stabilizes the palladium center and facilitates the catalytic cycle. The choice of ligand can influence the catalyst's activity and stability.[10]
-
-
Reaction Mixture Assembly: To the catalyst solution, add 2-ethylhexanol (1 equivalent) followed by a large excess of a vinyl ether source, such as ethyl vinyl ether (e.g., 10-12 equivalents). The excess vinyl ether serves both as a reactant and as a solvent, driving the equilibrium towards the product.[9]
-
Causality Insight: Le Chatelier's principle is applied here; a high concentration of the vinylating agent pushes the reversible transvinylation reaction to favor the formation of the desired 2-ethylhexyl vinyl ether.[10]
-
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) to increase the reaction rate. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 24 hours.
-
Workup and Purification: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Causality Insight: The aqueous workup removes the catalyst and any water-soluble byproducts.
-
-
Isolation: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by fractional distillation under vacuum to obtain pure 2-ethylhexyl vinyl ether.
-
Causality Insight: Vacuum distillation is necessary to prevent thermal decomposition of the product at its atmospheric boiling point.
-
This palladium-catalyzed method provides a reliable and scalable route to high-purity 2-ethylhexyl vinyl ether under relatively mild conditions.
Structural Elucidation and Spectral Data
The identity and purity of 2-ethylhexyl vinyl ether are confirmed through a combination of spectroscopic techniques. The following is an interpretation of its characteristic spectral data.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a clear fingerprint of the molecule's proton environment.
-
Vinyl Protons: The three protons of the vinyl group give rise to a characteristic ABC spin system.
-
A doublet of doublets (dd) is observed for the proton on the oxygen-bearing carbon (-O-CH=) around 6.4 ppm.
-
Two distinct doublet of doublets are seen for the terminal vinyl protons (=CH₂), typically around 4.2 ppm and 4.0 ppm. The difference in their chemical shifts is due to their cis and trans relationship to the alkoxy group.
-
-
Alkyl Protons:
-
The methylene protons adjacent to the ether oxygen (-O-CH₂-) appear as a doublet around 3.5-3.7 ppm.
-
The methine proton of the ethylhexyl group (-CH-) is observed as a multiplet around 1.5-1.6 ppm.
-
The remaining methylene and methyl protons of the ethyl and butyl chains appear as overlapping multiplets and triplets in the upfield region (approximately 0.8-1.4 ppm).
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
-
Vinyl Carbons:
-
The carbon of the vinyl group attached to the oxygen (-O-CH=) is significantly deshielded and appears around 151-152 ppm.
-
The terminal vinyl carbon (=CH₂) is more shielded and resonates around 86-87 ppm.
-
-
Alkyl Carbons:
-
The carbon of the methylene group attached to the ether oxygen (-O-CH₂-) is found around 70-72 ppm.
-
The remaining carbons of the 2-ethylhexyl group appear in the aliphatic region (approximately 10-40 ppm).
-
Infrared (IR) Spectroscopy
The IR spectrum shows characteristic vibrational modes for the functional groups present.
-
C=C Stretch: A sharp, medium-intensity peak around 1620-1640 cm⁻¹ is characteristic of the vinyl double bond.
-
C-O-C Stretch: A strong, broad band in the region of 1200-1050 cm⁻¹ corresponds to the C-O-C ether linkage.
-
=C-H Bending: Out-of-plane bending vibrations of the vinyl C-H bonds give rise to absorptions in the 1000-810 cm⁻¹ region.
-
C-H Stretch: Aliphatic C-H stretching vibrations are observed as strong peaks in the 2850-2960 cm⁻¹ range.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of 2-ethylhexyl vinyl ether would show a molecular ion peak (M⁺) at m/z = 156. The fragmentation pattern would be dominated by cleavage of the ether bond and fragmentation of the alkyl chain. Common fragments would include the loss of the vinyl group, the ethoxyvinyl group, and various alkyl fragments.
Reactivity and Applications in Synthesis
The reactivity of 2-ethylhexyl vinyl ether is primarily dictated by the electron-rich vinyl group, making it a versatile synthon in organic chemistry.
Cationic Polymerization
Vinyl ethers readily undergo cationic polymerization to form poly(vinyl ethers). This process is typically initiated by Lewis acids (e.g., BF₃·OEt₂, TiCl₄) or protonic acids.[11] The polymerization of EHVE yields poly(2-ethylhexyl vinyl ether), a polymer with a low glass transition temperature (Tg ≈ -66 °C), which imparts flexibility and tackiness.[12][13][14] These properties make it suitable for use in pressure-sensitive adhesives, coatings, and as a plasticizer.[15][16]
Mechanism of Cationic Polymerization:
Caption: Cationic polymerization of a vinyl ether.
Use as a Protecting Group for Alcohols
The vinyl ether functionality can be used to protect hydroxyl groups as acetals, which are stable under basic and nucleophilic conditions but are readily cleaved by mild acid. The reaction of an alcohol with 2-ethylhexyl vinyl ether in the presence of a catalytic amount of acid (e.g., pyridinium p-toluenesulfonate, PPTS) forms a 1-(2-ethylhexyloxy)ethyl ether.
Protection and Deprotection Workflow:
Caption: Workflow for alcohol protection and deprotection.
Cycloaddition Reactions
As an electron-rich alkene, 2-ethylhexyl vinyl ether can participate in cycloaddition reactions. For instance, in a Diels-Alder reaction, it can act as a dienophile, particularly with electron-deficient dienes (an inverse-electron-demand Diels-Alder). It can also undergo [2+2] cycloadditions. These reactions provide pathways to complex cyclic ethers.
Safety and Handling
2-Ethylhexyl vinyl ether is a flammable liquid and should be handled with appropriate precautions.[17] It is harmful if swallowed and can cause skin and eye irritation.[1] It is also toxic to aquatic life with long-lasting effects. Therefore, it is essential to use personal protective equipment, including safety glasses, gloves, and a lab coat, and to work in a well-ventilated area, preferably a fume hood.[18][19][20][21] Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[18][19] As with other ethers, prolonged exposure to air and light can lead to the formation of explosive peroxides.[18][20]
Conclusion
2-Ethylhexyl vinyl ether is a monomer with a valuable set of chemical and physical properties derived from its unique molecular structure. Its synthesis via palladium-catalyzed transvinylation offers a practical route for laboratory and industrial production. A thorough understanding of its spectral characteristics is crucial for its identification and quality control. The reactivity of its vinyl group, particularly in cationic polymerization and as a protecting group, provides chemists and material scientists with a versatile tool for the development of new materials and complex molecules. Proper handling and safety precautions are paramount when working with this flammable and moderately toxic compound.
References
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ScienceDirect. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Comptes Rendus Chimie. Retrieved from [Link]
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ACS Publications. (2014). Design of Benign Initiator for Living Cationic Polymerization of Vinyl Ethers: Facile in Situ Generation of Vinyl Ether–Hydrogen Halide Adducts and Subsequent Controlled Polymerization without a Lewis Acid Catalyst. Macromolecules. Retrieved from [Link]
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MDPI. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. Polymers. Retrieved from [Link]
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PubMed. (2010). Palladium-catalyzed dimerization of vinyl ethers to acetals. Journal of the American Chemical Society. Retrieved from [Link]
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ResearchGate. (n.d.). Palladium Catalyzed Aryl Enol Ether Synthesis from Vinyl Triflates. Retrieved from [Link]
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R Discovery. (2003). Synthesis of allyl and alkyl vinyl ethers using an in situ prepared air-stable palladium catalyst. Efficient transfer vinylation of primary, secondary, and tertiary alcohols. The Journal of Organic Chemistry. Retrieved from [Link]
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YouTube. (2018). 8.4a Acid Catalyzed Addition of an Alcohol. Chad's Prep. Retrieved from [Link]
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Green Chemistry. (2014). Bio-based poly(vinyl ether)s and their application as alkyd-type surface coatings. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Catalytic Transfer Vinylation of Alcohols. Retrieved from [Link]
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YouTube. (2020). 8.4 Addition of an Alcohol | Acid-Catalyzed Addition and Alkoxymercuration-Demercuration | OChem. Chad's Prep. Retrieved from [Link]
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